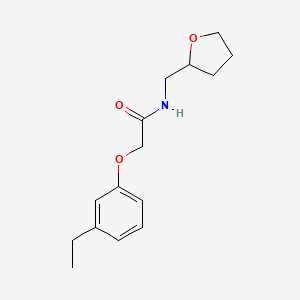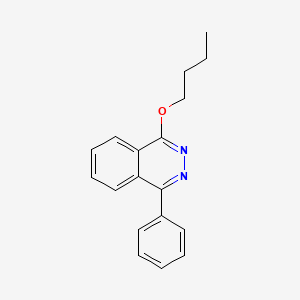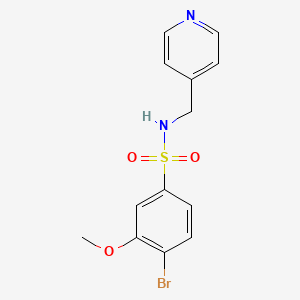
2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is a member of the acetamide family and has been found to exhibit unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is not yet fully understood. However, it has been found to act on the central nervous system by inhibiting the production of prostaglandins and leukotrienes. It also modulates the activity of various neurotransmitters such as dopamine, serotonin, and norepinephrine.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide are diverse. It has been found to have anti-inflammatory effects by inhibiting the production of prostaglandins and leukotrienes. It also exhibits analgesic properties by modulating the activity of various neurotransmitters. Additionally, it has antipyretic effects by reducing fever.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide in lab experiments are its unique biochemical and physiological effects. It can be used to study the mechanisms of inflammation, pain, and fever. However, the limitations of using this compound are its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions related to 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide. One direction is to further explore its potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer. Another direction is to study its potential toxicity and safety for human use. Additionally, further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
In conclusion, 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide is a promising compound with unique biochemical and physiological effects. Its potential applications in various scientific research fields make it an important compound to study. Further research is needed to fully understand its mechanism of action and to develop more efficient synthesis methods.
Méthodes De Synthèse
The synthesis of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide involves the reaction of 3-ethylphenol with tetrahydro-2-furanmethanamine followed by acetylation with acetic anhydride. The final product is obtained through purification using column chromatography. This method has been found to be efficient and yields high-quality product.
Applications De Recherche Scientifique
The unique biochemical and physiological effects of 2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide make it a promising compound for various scientific research applications. This compound has been found to exhibit anti-inflammatory, analgesic, and antipyretic properties. It has also been found to have potential applications in the treatment of various diseases such as Alzheimer's, Parkinson's, and cancer.
Propriétés
IUPAC Name |
2-(3-ethylphenoxy)-N-(oxolan-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3/c1-2-12-5-3-6-13(9-12)19-11-15(17)16-10-14-7-4-8-18-14/h3,5-6,9,14H,2,4,7-8,10-11H2,1H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMPRYKNFPJVTKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=CC=C1)OCC(=O)NCC2CCCO2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-ethylphenoxy)-N-(tetrahydro-2-furanylmethyl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-chloro-N-({[4-chloro-3-(5,6-dimethyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B5204771.png)
![2-[4-(2,5-dimethylphenyl)-1-piperazinyl]-5,8-dimethoxy-4-methylquinoline](/img/structure/B5204773.png)
![3-[(8-methoxy-4-methyl-2-quinolinyl)thio]-2-butanone](/img/structure/B5204775.png)


![N-{2-[(3-chlorobenzyl)thio]ethyl}-4-[methyl(phenylsulfonyl)amino]benzamide](/img/structure/B5204810.png)
![6-(dimethylamino)-2-methyl-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5204816.png)
![5-bromo-2-methoxy-N-({[4-(2-naphthyl)-1,3-thiazol-2-yl]amino}carbonothioyl)benzamide](/img/structure/B5204819.png)
![2-[2-(2,4-dimethoxyphenyl)-1-methylethyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5204830.png)

![N-[4-({[5-(4-nitrophenyl)-1,3,5-triazinan-2-ylidene]amino}sulfonyl)phenyl]acetamide](/img/structure/B5204839.png)
![2,3-dichloro-N-[2-(3-chloro-4-methoxyphenyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B5204841.png)
![methyl 3-({[(4-chlorophenyl)amino]carbonyl}amino)-2-methylbenzoate](/img/structure/B5204862.png)
![1-(9H-carbazol-9-yl)-3-[4-(2-methyl-2-propen-1-yl)-1-piperazinyl]-2-propanol ethanedioate (salt)](/img/structure/B5204866.png)